molecular formula C16H11ClN4S B294410 3-(3-chlorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

3-(3-chlorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B294410
M. Wt: 326.8 g/mol
InChI Key: YSHKENMDQGLOPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-chlorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, commonly known as CPT, is a heterocyclic compound with a triazole-thiadiazine core structure. It has gained significant attention in the field of medicinal chemistry due to its potential pharmacological properties.

Mechanism of Action

The mechanism of action of CPT is not fully understood. However, it is believed to inhibit the activity of thymidylate synthase, an enzyme involved in the synthesis of DNA. This leads to the disruption of DNA synthesis and cell division, ultimately resulting in cell death. CPT has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
CPT has been found to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been reported to inhibit angiogenesis, the formation of new blood vessels, which is essential for the growth and spread of tumors. Additionally, CPT has shown anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

CPT has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. It has a relatively simple structure, making it easy to modify and optimize for different applications. However, CPT also has limitations. It is highly insoluble in water, which can make it difficult to use in biological assays. Additionally, it has poor oral bioavailability, which limits its use as a therapeutic agent.

Future Directions

There are several future directions for research on CPT. One area of interest is the development of CPT analogs with improved pharmacological properties. Another area of research is the investigation of the potential of CPT as a therapeutic agent for various diseases, including cancer and viral infections. Additionally, the mechanism of action of CPT needs to be further elucidated to fully understand its pharmacological properties.

Synthesis Methods

The synthesis of CPT involves the reaction of 3-chlorobenzoic acid with thiosemicarbazide in the presence of phosphorus oxychloride to obtain 3-(3-chlorophenyl)-1,2,4-thiadiazol-5-amine. This intermediate is then reacted with phenyl isothiocyanate in the presence of triethylamine to yield CPT. The overall yield of this synthesis method is around 50%.

Scientific Research Applications

CPT has been extensively studied for its potential pharmacological properties. It has been reported to exhibit antitumor, antiviral, antibacterial, and antifungal activities. CPT has shown promising results in inhibiting the growth of cancer cells both in vitro and in vivo. It has also been found to be effective against herpes simplex virus, influenza virus, and human immunodeficiency virus. Additionally, CPT has shown antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Properties

Molecular Formula

C16H11ClN4S

Molecular Weight

326.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C16H11ClN4S/c17-13-8-4-7-12(9-13)15-18-19-16-21(15)20-14(10-22-16)11-5-2-1-3-6-11/h1-9H,10H2

InChI Key

YSHKENMDQGLOPW-UHFFFAOYSA-N

SMILES

C1C(=NN2C(=NN=C2S1)C3=CC(=CC=C3)Cl)C4=CC=CC=C4

Canonical SMILES

C1C(=NN2C(=NN=C2S1)C3=CC(=CC=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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